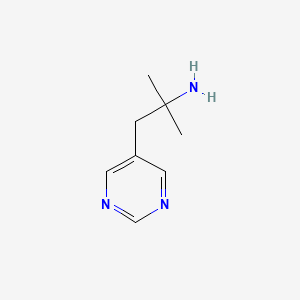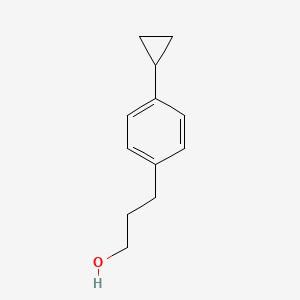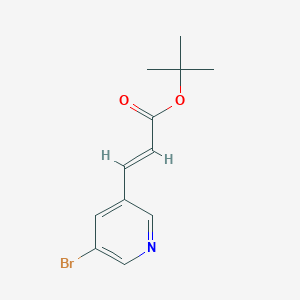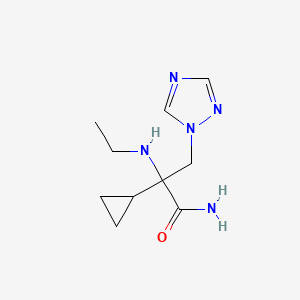
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a 3-chlorophenyl group and a fluorine atom attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol typically involves the reaction of 3-chlorobenzaldehyde with a fluorinating agent, followed by reduction to yield the desired alcohol. Common reagents used in this process include fluorinating agents like diethylaminosulfur trifluoride (DAST) and reducing agents such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a different alcohol.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-chlorophenyl)ethanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-fluoro-1-phenylethanol: Similar structure but without the chlorine atom, leading to variations in its chemical behavior.
3-chloro-1-phenylpropan-1-ol: Contains an additional carbon in the backbone, affecting its physical and chemical properties.
Uniqueness
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects
Propriétés
Formule moléculaire |
C8H8ClFO |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
(1S)-1-(3-chlorophenyl)-2-fluoroethanol |
InChI |
InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m1/s1 |
Clé InChI |
DGIJUQCBPARCHN-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)[C@@H](CF)O |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
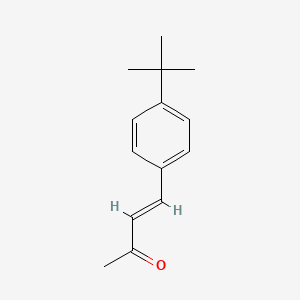
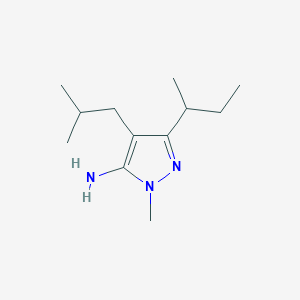
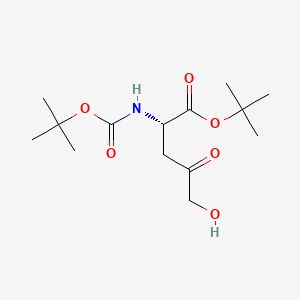
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)

